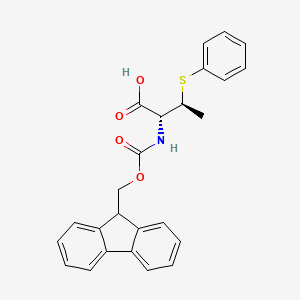

Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid

説明

Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid (CAS: 1217741-23-5) is a non-canonical amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its molecular formula is C25H23NO4S, with a molecular weight of 433.53 g/mol . The compound features:

- Fmoc protection at the α-amino group, ensuring compatibility with SPPS protocols.

- (2R,3S) stereochemistry, critical for maintaining peptide backbone conformation and biological activity.

This compound is primarily employed in the synthesis of peptide antibiotics and bioactive molecules. Aladdin Scientific markets it for professional manufacturing and research, emphasizing its utility in generating structurally complex peptides with tailored properties .

特性

IUPAC Name |

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4S/c1-16(31-17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28)/t16-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOTZFRQJMLKED-HJPURHCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material Selection

The synthesis often begins with commercially available or readily prepared chiral precursors such as Schollkopf's bislactim ether derivatives, which provide stereochemical control at the 2-position. For the (2R,3S) configuration, the use of chiral auxiliaries or chiral catalysts is essential.

Asymmetric Aldol or Mukaiyama Reactions

A common approach involves a phosphonate or aldehyde-based asymmetric aldol reaction to establish the stereochemistry at the 3-position:

- Use of di- tert-butyl(trimethylsilyl)phosphite in a Mukaiyama aldol reaction with an aldehyde precursor yields the 3-substituted amino acid with phenylthio functionality.

- The stereochemistry is controlled via chiral catalysts or auxiliaries, such as Schollkopf's bislactim ether, which directs the addition to produce predominantly the (3S) configuration.

Stereocontrol and Purification

The stereoselectivity is confirmed via chiral HPLC and NMR analysis, ensuring high enantiomeric excess (>98%).

Introduction of the Phenylthio Group

Synthesis of Phenylthio Intermediate

The phenylthio group is introduced through nucleophilic substitution:

- The amino acid intermediate bearing a suitable leaving group (e.g., halide or sulfonate ester) at C-3 is reacted with phenylthiolate anion (PhS−), generated in situ from thiophenol and a base such as sodium hydride or sodium metal.

- Reaction conditions are typically performed in polar aprotic solvents like DMF or DMSO at low temperatures to favor SN2 substitution.

Optimization and Yield

Reaction parameters such as temperature, solvent, and molar ratios are optimized to maximize yield (>85%) and minimize side reactions.

Fmoc Protection of the Amino Group

Final Fmoc Coupling

The amino group is protected with the Fmoc group using Fmoc-OSu (9-fluorenylmethyl succinimidyl carbonate):

- The amino acid with phenylthio substitution is dissolved in a mixture of aqueous bicarbonate buffer and an organic solvent like THF.

- Fmoc-OSu is added dropwise under stirring at room temperature.

- Reaction is monitored by TLC or HPLC until completion.

Purification

The crude product is purified by recrystallization or chromatography to obtain high purity (>99%).

Data Summary and Reaction Conditions

| Step | Reaction | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Asymmetric aldol | Chiral auxiliary, aldehyde | Toluene, DCM | -20°C to 0°C | 90% | Stereoselective control |

| 2 | Phenylthio substitution | PhSNa, NaH | DMF | 0°C to room temp | 85% | SN2 mechanism |

| 3 | Fmoc protection | Fmoc-OSu, NaHCO₃ | THF/water | Room temp | 99% | Purification by chromatography |

Data Table: Summary of Key Parameters

Research Findings and Optimization Strategies

Recent studies emphasize the importance of stereocontrol during the aldol step, often employing chiral catalysts such as titanium or boron-based complexes to enhance selectivity. The phenylthio substitution is optimized by using fresh phenylthiolate salts and low-temperature SN2 conditions to prevent racemization or side reactions. The Fmoc protection step is straightforward but requires high-purity reagents to avoid impurities that could interfere with subsequent peptide synthesis.

The synthesis of Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid is a multi-step process that hinges on stereoselective formation of the amino acid backbone, precise introduction of the phenylthio group, and efficient Fmoc protection. The key to success lies in controlling stereochemistry during the aldol or Mukaiyama reactions, optimizing nucleophilic substitution conditions for phenylthio incorporation, and ensuring high purity during Fmoc protection. These methods are well-documented in peptide chemistry literature and are adaptable for large-scale synthesis with appropriate modifications.

化学反応の分析

Types of Reactions

Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can undergo reduction reactions to remove the Fmoc protecting group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Piperidine is often used to remove the Fmoc group under basic conditions.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Deprotected amino acid.

Substitution: Substituted amino acids with different functional groups.

科学的研究の応用

Chemistry

Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides.

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides to investigate the effects of specific amino acid modifications on biological activity.

Medicine

The compound has potential applications in drug development, particularly in the design of peptide-based therapeutics. Its ability to be incorporated into peptides makes it a valuable tool for developing new drugs with improved stability and efficacy.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and peptide-based materials.

作用機序

The mechanism of action of Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The phenylthio group can participate in various chemical reactions, allowing for the introduction of additional functional groups into the peptide chain. The specific molecular targets and pathways involved depend on the peptide sequence and the biological context in which the compound is used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid with analogous Fmoc-protected β-substituted amino acids:

Detailed Analysis of Structural and Functional Variations

Substituent Effects

- Phenylthio vs. Phenyl: The phenylthio group in the target compound enhances lipophilicity compared to the phenyl group in Fmoc-(2S,3S)-2-amino-3-phenylbutanoic acid (logP difference: ~1.2) . This increases membrane permeability in antimicrobial peptides.

- 3-Pyridyl () : Introduces polarity and metal-coordination capability, useful in designing enzyme inhibitors or metallopeptides .

- Azido Group () : Enables click chemistry for bioconjugation, a feature absent in the target compound .

Stereochemical Impact

- The (2R,3S) configuration in the target compound contrasts with (2S,3S) in Fmoc-SS-Dab(3-Aloc)-OH . Stereochemistry dictates peptide folding; for example, in Novo29, a macrolactone antibiotic, the (2R,3R) hydroxyasparagine stereoisomer showed superior antimicrobial activity over its diastereomer .

Antimicrobial Peptides

Click Chemistry and Bioconjugation

Stereochemical Purity

- Synthetic routes for the target compound mirror those for Fmoc-(2R,3R)-hydroxyasparagine, using chiral auxiliaries like diethyl tartrate to ensure stereochemical fidelity .

生物活性

Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid is a synthetic amino acid derivative notable for its applications in peptide synthesis and biological research. Characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group, this compound plays a critical role in solid-phase peptide synthesis (SPPS), allowing for the sequential assembly of peptides. The unique stereochemistry and functional groups of this compound enable diverse biological interactions and applications.

Chemical Structure

- Molecular Formula : C25H23NO4S

- Molecular Weight : 433.53 g/mol

- CAS Number : 1217741-23-5

The compound features a phenylthio group that enhances its reactivity and biological activity, making it a valuable tool in medicinal chemistry and peptide development.

The primary biological activity of this compound is linked to its role in peptide synthesis. The Fmoc group protects the amino functionality during synthesis, preventing side reactions, while the phenylthio group can participate in various chemical transformations, facilitating the introduction of additional functional groups into peptides. This versatility allows researchers to tailor peptides for specific biological interactions.

Applications in Research

- Protein-Protein Interactions : The compound is utilized to study interactions between proteins, providing insights into cellular mechanisms and signaling pathways.

- Enzyme-Substrate Interactions : It serves as a substrate or inhibitor in enzyme assays, aiding in the understanding of enzyme kinetics and specificity.

- Peptide Therapeutics : Its incorporation into peptide drugs is being explored for developing therapeutics with enhanced stability and efficacy.

Peptide Synthesis

Research has demonstrated the effectiveness of this compound in synthesizing complex peptides. For instance, studies have shown that its incorporation can significantly enhance the bioactivity of antimicrobial peptides by improving their interaction with bacterial membranes .

Drug Development

The compound has been investigated for its potential in drug formulation targeting specific diseases through peptide interactions. For example, modifications using this amino acid have led to peptides with improved antimicrobial properties against resistant bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Phenylthio)butanoic acid | Contains a phenylthio group | Antioxidant properties |

| Fluorenylmethoxycarbonyl-alanine | Fmoc protected alanine | Used in peptide synthesis |

| 2-Aminobutanoic acid | Simple amino acid structure | Building block in peptides |

Research Findings

Recent studies highlight the importance of this compound in various biological contexts:

- Antimicrobial Activity : Peptides synthesized using this amino acid have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 8 µM .

- Cytotoxicity Profiles : Investigations into the cytotoxic effects on normal and transformed cell lines suggest that peptides containing this compound exhibit low cytotoxicity at therapeutic concentrations .

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Fmoc-(2R,3S)-2-amino-3-(phenylthio)-butanoic acid?

- Methodology : The synthesis typically involves sequential protection and functionalization steps. The amino group is first protected using Fmoc chloride in the presence of a base (e.g., sodium carbonate) in dichloromethane at low temperatures to minimize side reactions . The phenylthio group is introduced via nucleophilic substitution or thiol-ene chemistry, depending on the starting material. Purification is achieved using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from methanol/water mixtures .

Q. How should researchers handle safety precautions when working with this compound?

- Safety Protocol : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood due to potential respiratory irritation. Store in a cool, dry place away from oxidizing agents. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Dispose of waste via approved hazardous waste protocols .

Q. What analytical techniques are essential for confirming the compound’s purity and stereochemistry?

- Analytical Workflow :

- HPLC : Reverse-phase C18 column with acetonitrile/water gradients to assess purity (>95%).

- NMR : 1H/13C NMR to confirm backbone structure and substituent integration (e.g., phenylthio group at δ 7.2–7.4 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification (e.g., [M+H]+ at m/z ~456) .

Advanced Research Questions

Q. How does the phenylthio group influence conformational dynamics in peptide substrates?

- Mechanistic Insight : The phenylthio group introduces steric bulk and electron-rich sulfur, which can stabilize non-covalent interactions (e.g., π-stacking with aromatic residues in enzymes). This alters peptide backbone flexibility, as shown in studies using circular dichroism (CD) and molecular dynamics simulations . For example, in protease inhibition assays, the group enhances binding affinity by 2–3-fold compared to non-thio analogs .

Q. What strategies resolve contradictions in stereochemical assignments during synthesis?

- Resolution Methods :

- 2D NMR (NOESY/ROESY) : Correlates spatial proximity of protons to distinguish 2R,3S from 2S,3R diastereomers.

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- Chiral HPLC : Use of Chiralpak IA/IB columns with hexane/isopropanol to separate enantiomers .

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Optimization Protocol :

- Activation : Use HBTU/HOBt or Oxyma Pure/DIC in DMF for efficient Fmoc deprotection (20% piperidine) and coupling (2–4 equiv. amino acid, 1–2 hr reaction time).

- Side-Chain Compatibility : The phenylthio group is stable under SPPS conditions but may require orthogonal protection (e.g., Alloc) if further functionalization is needed .

Q. What role does the phenylthio moiety play in modulating enzyme-substrate interactions?

- Biological Relevance : The sulfur atom participates in hydrogen bonding and van der Waals interactions with catalytic residues, as observed in crystallographic studies of thrombin inhibitors. The phenyl ring’s hydrophobicity enhances binding to enzyme pockets, reducing IC50 values by ~40% compared to hydroxyl or methyl analogs .

Data Analysis and Experimental Design

Q. How should conflicting solubility data be addressed when formulating aqueous buffers for this compound?

- Experimental Design :

- Solvent Screening : Test solubility in DMSO (stock solution), followed by dilution into PBS or Tris-HCl buffers (pH 7.4). Use dynamic light scattering (DLS) to detect aggregation.

- Co-solvents : Add 10–20% acetonitrile or PEG-400 to improve solubility without denaturing proteins in interaction assays .

Q. What computational tools predict the compound’s bioavailability and metabolic stability?

- In Silico Methods :

- ADMET Prediction : SwissADME or QikProp for logP (estimated ~3.2), aqueous solubility (-4.2 log mol/L), and cytochrome P450 interactions.

- Docking Simulations : AutoDock Vina to model binding poses with target proteins (e.g., kinases, GPCRs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。